Bienvenue dans la boutique en ligne BenchChem!

ML281

Kinase inhibition STK33 Enzymatic assay

ML281 is a quinoxalinone-based STK33 inhibitor offering >700-fold selectivity over PKA and 550-fold over Aurora B—critical for clean phenotypic readouts in KRAS-mutant cancer models. Orthogonal to other STK33 chemotypes, it enables robust target validation without scaffold-specific artifacts. Validated in 83-kinase and 468-kinase KINOMEscan panels. Purity ≥98%, DMSO solubility up to 78 mg/mL. Ideal for pancreatic, colon, and lung adenocarcinoma research.

Molecular Formula C22H19N3O2S
Molecular Weight 389.473
CAS No. 1404437-62-2
Cat. No. B609135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML281
CAS1404437-62-2
SynonymsML-281;  ML-281;  ML281.
Molecular FormulaC22H19N3O2S
Molecular Weight389.473
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O
InChIInChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27)
InChIKeyHWOYIOLMBQSTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML281 (CAS 1404437-62-2): STK33 Inhibitor for KRAS-Related Oncology and Kinase Signaling Research


ML281 (CAS 1404437-62-2) is a quinoxalinone-based small-molecule inhibitor that potently and selectively targets serine/threonine kinase 33 (STK33) [1]. Developed through extensive structure–activity relationship (SAR) optimization from high-throughput screening hits in the Molecular Libraries Small Molecule Repository (MLSMR), ML281 represents a chemical probe with a defined selectivity profile distinct from earlier STK33 inhibitors [2]. The compound exhibits low nanomolar inhibition of purified recombinant STK33 and has been characterized in kinase selectivity panels, making it a well-validated tool compound for investigating STK33-dependent signaling pathways .

Why STK33 Inhibitor ML281 Cannot Be Substituted by Other In-Class Compounds


STK33 inhibitors as a class exhibit substantial divergence in both kinase selectivity profiles and molecular scaffolds, rendering functional interchangeability impossible without experimental validation. Even structurally related quinoxalinone derivatives such as ML280 display markedly different selectivity signatures: ML281 demonstrates >700-fold selectivity over PKA and 550-fold over Aurora B, while ML280 achieves only >40-fold selectivity over the same off-targets [1]. These quantitative differences directly impact experimental outcomes, as off-target kinase inhibition can confound phenotypic readouts in cell-based assays. Furthermore, ML281 belongs to a distinct chemical class (quinoxalinone) compared to other reported STK33 inhibitors such as Amgen's series and BRD8899, providing researchers with a complementary selectivity profile essential for orthogonal validation studies [2].

ML281 Quantitative Differentiation Evidence vs. STK33 Inhibitor Comparators


STK33 Inhibitory Potency: ML281 vs. ML280 (Direct Structural Analog)

ML281 inhibits STK33 with an IC50 of 14 nM (0.014 μM), representing an approximately 18-fold improvement in potency compared to its direct structural analog ML280, which exhibits an IC50 of 250 nM (0.25 μM) [1]. Both compounds were evaluated using purified recombinant STK33 in a standardized 384-well plate assay format [2]. This potency enhancement was achieved through extensive SAR optimization of the quinoxalinone scaffold [3].

Kinase inhibition STK33 Enzymatic assay SAR

Selectivity Over PKA Off-Target: ML281 vs. ML280 vs. Amgen 1

ML281 exhibits >700-fold selectivity for STK33 over protein kinase A (PKA), with PKA IC50 >10 μM compared to STK33 IC50 of 14 nM . This selectivity represents a >17.5-fold improvement over ML280 (>40-fold selectivity) and a 25-fold improvement over the Amgen 1 compound (28-fold selectivity) [1]. PKA is a structurally related kinase and a critical off-target to avoid due to its ubiquitous role in cellular cAMP signaling [2].

Kinase selectivity PKA Off-target profiling Chemical probe validation

Selectivity Over Aurora B Kinase: ML281 vs. Amgen 1 Critical Differential

ML281 exhibits 550-fold selectivity for STK33 over Aurora B kinase (AurB IC50 = 7.8 μM; STK33 IC50 = 14 nM) [1]. In stark contrast, the Amgen 1 compound shows the inverse selectivity profile: it is more potent against Aurora B (IC50 = 3 nM) than against STK33 (IC50 = 7 nM), resulting in only 0.4-fold selectivity (i.e., Aurora B inhibition dominates) [2]. Aurora B is a critical mitotic kinase whose inhibition induces severe cell cycle effects and cytotoxicity, making this differential functionally decisive for cell-based experiments [3].

Aurora kinase Mitotic kinase Selectivity profiling Off-target minimization

Quinoxalinone Scaffold Uniqueness vs. Other STK33 Inhibitor Chemotypes

ML281 is based on a quinoxalinone scaffold, representing a distinct chemical class among STK33 inhibitors [1]. Other reported STK33 inhibitors include the Amgen series (structurally distinct chemotype) and BRD8899 (different scaffold) [2]. Within the quinoxalinone class, ML281 is differentiated from ML280 by SAR-driven optimization that conferred the enhanced selectivity profile described above [3]. The availability of chemically distinct STK33 inhibitors is explicitly cited in the primary literature as essential for orthogonal validation studies to rule out scaffold-specific off-target effects [4].

Chemical probe Scaffold diversity Quinoxalinone Tool compound validation

Commercial Purity Specifications Across Supplier Batches

Commercially available ML281 is supplied with documented purity specifications verified by analytical methods. Selleck Chemicals reports batch-specific purity of 99.97% (HPLC-verified) . Tocris Bioscience and Adooq report purity ≥98% (HPLC) [1]. For comparative context, many research-grade small molecules are supplied at ≥95% purity; the higher specification for ML281 reduces the likelihood of impurity-driven artifacts in sensitive biological assays.

Compound purity Quality control Procurement specification Reproducibility

Kinase-Wide Selectivity Profiling: KINOMEscan Panel Coverage

ML281 has been profiled against a panel of 83 protein kinases, demonstrating excellent selectivity with minimal off-target inhibition [1]. Additionally, the compound has been evaluated using KINOMEscan against a panel of 468 diverse kinases using an in vitro ATP-site competition binding assay at 1 μM, displaying extremely high kinase selectivity . While quantitative pan-kinase data are not publicly accessible for all comparator STK33 inhibitors, the breadth of profiling distinguishes ML281 as a well-characterized chemical probe.

KINOMEscan Kinase profiling Selectivity Off-target screening

ML281 Optimized Application Scenarios for Oncology and Kinase Signaling Research


KRAS-Dependent Cancer Cell Line Studies Requiring Selective STK33 Inhibition

ML281 is explicitly suited for investigating the role of STK33 in KRAS-mutant cancer cell lines, including pancreatic cancer (>90% KRAS mutation frequency), colon cancer (50%), and lung adenocarcinoma (25%) [1]. The compound's 550-fold selectivity over Aurora B is critical in this context, as Aurora B inhibition would independently induce mitotic arrest and confound viability readouts [2]. Researchers should note that ML281 at concentrations up to 10 μM does not affect viability of KRAS-dependent cancer cells—a finding consistent with other STK33 inhibitor studies and essential for designing appropriate experimental controls .

Orthogonal Chemical Probe Validation of STK33-Mediated Phenotypes

The quinoxalinone scaffold of ML281 provides chemical orthogonality to other STK33 inhibitor chemotypes (Amgen series, BRD8899), enabling robust target validation workflows [1]. Best practice for kinase target validation recommends using at least two chemically distinct inhibitors to rule out scaffold-specific off-target effects [2]. ML281 serves as the quinoxalinone-based component in such orthogonal validation studies, with its extensive selectivity profiling (83-kinase and 468-kinase KINOMEscan panels) providing confidence that observed phenotypes are STK33-dependent .

Biochemical Assays Requiring Minimized PKA Interference

For biochemical and cell-based assays where PKA pathway interference must be stringently avoided, ML281's >700-fold selectivity over PKA offers a decisive advantage over alternative STK33 inhibitors [1]. PKA is ubiquitously involved in cAMP-mediated signaling; inadvertent PKA inhibition by less selective STK33 compounds can produce false-positive or confounding results in assays measuring cell proliferation, differentiation, or gene expression [2]. ML281's PKA IC50 >10 μM provides a wide experimental window for selective STK33 target engagement .

STK33-Dependent Signaling Pathway Dissection (RPS6/BAD, HPD)

ML281 has been validated in studies elucidating STK33-dependent signaling mechanisms, including downregulation of RPS6/BAD signaling phosphorylation and induction of apoptosis in small cell lung cancer, as well as reduction of STK33-mediated 4-hydroxyphenylpyruvate dioxygenase (HPD) phosphorylation in tyrosinemia models [1]. The compound's high purity (≥98-99.97%) and well-documented solubility profile in DMSO (up to 78 mg/mL) support reproducible use across diverse in vitro experimental systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.